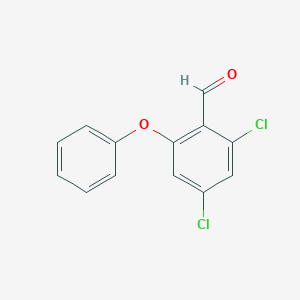![molecular formula C20H23NO4 B13895027 N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is a derivative of L-alanine, an amino acid that plays a significant role in various biochemical processes. This compound is characterized by the presence of a benzyloxycarbonyl group and a phenylpropyl group attached to the L-alanine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-carboxyanhydride intermediates . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group may enhance the compound’s binding affinity and specificity, while the phenylpropyl group may influence its hydrophobic interactions and overall stability .
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
- N-[1-(S)-Methoxycarbonyl-3-phenylpropyl]-L-alanine
- N-[1-(S)-Propoxycarbonyl-3-phenylpropyl]-L-alanine
Uniqueness
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxycarbonyl group provides stability and protection, while the phenylpropyl group enhances hydrophobic interactions and binding affinity .
Propiedades
IUPAC Name |
2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXILKNOGXPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
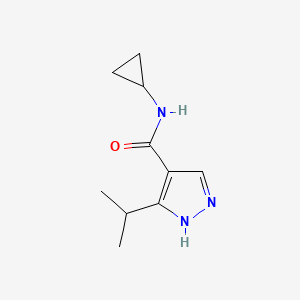
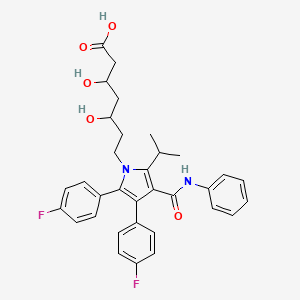
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
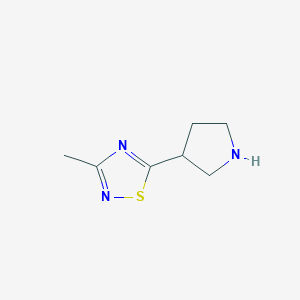
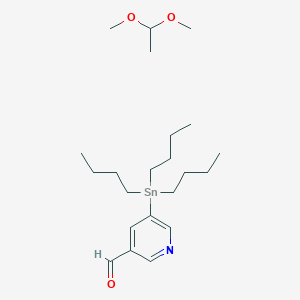

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
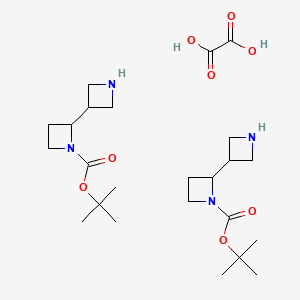
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)
